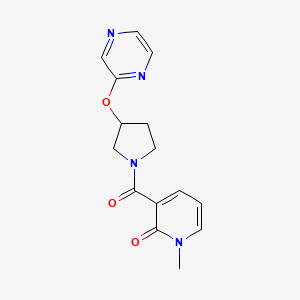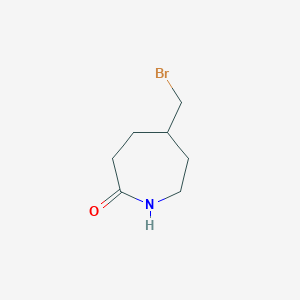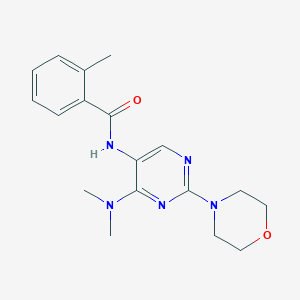
N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains functional groups such as amide, pyrimidine, and morpholine. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods like nucleophilic substitution or condensation reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed analysis cannot be provided .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in a variety of reactions, including hydrolysis and reduction .科学的研究の応用
Synthesis and Chemical Modifications
Research has explored the synthesis and modifications of compounds related to N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)-2-methylbenzamide, focusing on their potential applications in various fields, including their antitumor activity and contributions to the development of broad-spectrum protein kinase inhibitors. For example, the antitumor activity of o-carboxybenzoylferrocene sodium salt was studied, leading to the discovery of ferrocenoylbenzamides derivatives, indicating a method for producing compounds with potential antitumor applications (Simenel et al., 2008). Similarly, the protein kinase inhibitor CTx-0152960 and its analogues were prepared using a hybrid flow and microwave approach, showcasing a method for the efficient synthesis of kinase inhibitors with enhanced yields and atom economy (Russell et al., 2015).
Novel Crystalline Forms and Therapeutic Applications
The discovery of novel crystalline forms of related compounds has implications for the treatment of a range of disorders. For instance, specific crystalline forms of a compound were claimed for treating disorders including asthma, gastrointestinal diseases, pain, and depression, highlighting the therapeutic versatility of these compounds (Norman, 2008).
Enzyme-Activated Prodrugs for Cancer Therapy
Research into enzyme-activated prodrugs, such as the conversion of 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) to its active form by nitroreductase enzymes, demonstrates the potential for targeted cancer therapies. This process highlights the importance of enzyme-specific activation for therapeutic applications, providing a selective approach to cancer treatment (Knox et al., 1988).
Development of Gastric Prokinetic Agents
Investigations into N-[(2-morpholinyl)alkyl]benzamides have led to the development of compounds with potent and selective gastric prokinetic activity. This research identifies compounds that could serve as more effective treatments than existing medications like metoclopramide for gastrointestinal motility disorders (Kato et al., 1990).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-6-4-5-7-14(13)17(24)20-15-12-19-18(21-16(15)22(2)3)23-8-10-25-11-9-23/h4-7,12H,8-11H2,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAFGRAVCYVLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CN=C(N=C2N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


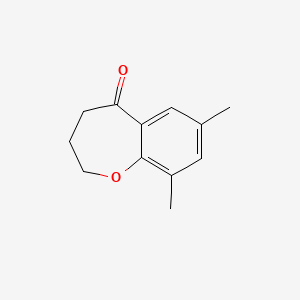

![ethyl (4E)-2-[(2,4-dichlorophenyl)methyl]-5-(dimethylamino)-3-oxopent-4-enoate](/img/structure/B2954638.png)
![2-Chloro-N-[2-(4-fluorobenzoyl)pyridin-3-yl]acetamide](/img/structure/B2954639.png)
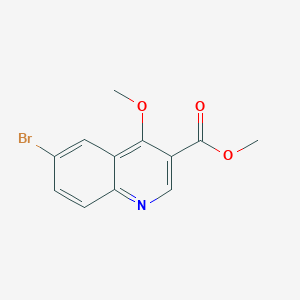

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2954644.png)
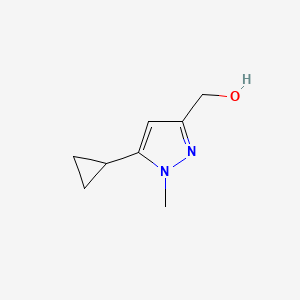
![(7-Phenyl-1,4-thiazepan-4-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2954647.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2954648.png)
![N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2954649.png)
